molecular formula C6H8O5 B1198116 2-Oxoadipic acid CAS No. 3184-35-8

2-Oxoadipic acid

Cat. No.: B1198116
CAS No.: 3184-35-8
M. Wt: 160.12 g/mol
InChI Key: FGSBNBBHOZHUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxoadipic acid, also known as 2-oxoadipic acid, is an organic compound with the chemical formula C6H8O5. It is an intermediate in the metabolism of the essential amino acids lysine and tryptophan. This compound plays a crucial role in various biochemical pathways, including the tricarboxylic acid cycle and lysine biosynthesis .

Mechanism of Action

Target of Action

2-Oxoadipic acid, also known as 2-Oxohexanedioic acid, is an intermediate in the metabolism of lysine and tryptophan . The compound’s primary targets are the enzymes involved in these metabolic pathways.

Mode of Action

The interaction of this compound with its targets results in changes in the metabolic pathways of lysine and tryptophan. The compound acts as a substrate for the enzymes involved in these pathways, facilitating the conversion of these amino acids into other metabolites .

Biochemical Pathways

This compound is involved in the lysine degradation pathway and the tryptophan degradation pathway . It serves as a key metabolite in these pathways, linking the tricarboxylic acid (TCA) cycle and lysine biosynthesis . The downstream effects of these pathways include the production of energy and the synthesis of other important biomolecules.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely determined by its role as a metabolic intermediate. As such, the compound’s bioavailability is influenced by the metabolic state of the organism and the activity of the enzymes involved in its metabolic pathways .

Result of Action

The action of this compound results in the production of energy and the synthesis of other biomolecules through the TCA cycle and lysine biosynthesis . These molecular and cellular effects are essential for the normal functioning of the organism.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the availability of the amino acids lysine and tryptophan, the activity of the enzymes involved in their metabolic pathways, and the metabolic state of the organism

Biochemical Analysis

Biochemical Properties

2-Oxoadipic acid is an oxo dicarboxylic acid that is adipic acid substituted by an oxo group at position 2. It is an intermediate in the catabolism of L-tryptophan, L-lysine, and hydroxylysine . The compound interacts with several enzymes, including 2-oxoadipate dehydrogenase, which catalyzes the oxidative decarboxylation of this compound to glutaryl-CoA . This interaction is crucial for the degradation pathway of lysine, hydroxylysine, and tryptophan metabolism .

Cellular Effects

This compound influences various cellular processes. It is produced from lysine in the cytosol of cells via the saccharopine and pipecolic acid pathways . The compound is decarboxylated to glutaryl-CoA in the mitochondrial matrix by the 2-oxoadipate dehydrogenase complex . High levels of this compound are associated with metabolic disorders such as 2-oxoadipic aciduria, which can lead to symptoms like hypotonia, seizures, and intellectual disability .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for the enzyme 2-oxoadipate dehydrogenase, which catalyzes its conversion to glutaryl-CoA . This reaction is part of the degradative pathway of lysine, hydroxylysine, and tryptophan metabolism . The enzyme uses electron transfer flavoprotein as its electron acceptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can be monitored using high-performance liquid chromatography . The compound’s effects on cellular function can vary over time, with long-term exposure potentially leading to metabolic acidosis and other adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses can lead to toxic effects such as metabolic acidosis, while lower doses may not produce significant adverse effects . The compound’s impact on cellular metabolism and function is dose-dependent, with higher doses potentially leading to more severe symptoms .

Metabolic Pathways

This compound is involved in the metabolic pathways of lysine and tryptophan . It is converted to glutaryl-CoA by the enzyme 2-oxoadipate dehydrogenase, which is a key step in the degradation of these amino acids . The compound also interacts with other enzymes and cofactors involved in these pathways .

Transport and Distribution

Within cells, this compound is transported and distributed via specific transporters and binding proteins . Its localization and accumulation within tissues can affect its activity and function . The compound’s transport mechanisms are crucial for its role in metabolic processes .

Subcellular Localization

This compound is localized in the cytosol and mitochondrial matrix . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s localization is essential for its role in the degradation of lysine and tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxoadipic acid can be synthesized through several methods. One common approach involves the oxidation of adipic acid using strong oxidizing agents such as potassium permanganate or nitric acid. Another method includes the microbial fermentation of aromatic compounds like vanillic acid and protocatechuic acid using genetically modified microorganisms .

Industrial Production Methods: Industrial production of oxoadipic acid often involves the hydrodeoxygenation of d-glucaric acid mediated with hydroiodic acid. This process yields 3-iodoadipic acid, which can be further converted to oxoadipic acid under specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Oxoadipic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of oxoadipic acid can yield compounds like 3-hydroxyadipic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like rhodium on carbon.

    Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure the desired product yield.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the conditions.

    Reduction Products: 3-hydroxyadipic acid and other reduced forms.

Scientific Research Applications

Oxoadipic acid has numerous applications in scientific research:

    Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.

    Biology: It serves as a metabolite in the study of amino acid metabolism and mitochondrial function.

    Medicine: Research on oxoadipic acid helps in understanding metabolic disorders like 2-oxoadipic aciduria.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

    Adipic Acid: A dicarboxylic acid used in the production of nylon.

    3-Hydroxyadipic Acid: A reduced form of oxoadipic acid used in polymer synthesis.

    2-Oxoglutaric Acid: An intermediate in the tricarboxylic acid cycle.

Uniqueness of Oxoadipic Acid: Oxoadipic acid is unique due to its dual role in both the tricarboxylic acid cycle and lysine biosynthesis. Its ability to participate in various biochemical pathways makes it a versatile compound in metabolic studies .

Properties

IUPAC Name

2-oxohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSBNBBHOZHUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185702
Record name alpha-Ketoadipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3184-35-8
Record name 2-Oxoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3184-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ketoadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ketoadipic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-hexanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOADIPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127 °C
Record name Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoadipic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Oxoadipic acid
Reactant of Route 3
2-Oxoadipic acid
Reactant of Route 4
2-Oxoadipic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Oxoadipic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Oxoadipic acid
Customer
Q & A

Q1: What is the metabolic significance of 2-oxoadipic acid?

A: this compound is a key intermediate in both the biosynthesis and catabolism of the amino acid lysine. In fungi like Pyricularia oryzae, it participates in lysine biosynthesis through the aminoadipic acid pathway. Conversely, in mammals and higher plants, this pathway serves as a catabolic route for lysine degradation. Elevated urinary excretion of this compound, alongside other 2-oxo acids, has been observed in rats with streptozotocin-induced diabetes, suggesting a potential link to impaired energy production in diabetic conditions.

Q2: How is this compound connected to respiratory chain complex I deficiency?

A: A study identified a potential link between this compound and respiratory chain complex I deficiency. Researchers observed a notable and persistent increase in the urinary excretion of 2-oxoglutaric acid and this compound in a patient diagnosed with isolated complex I deficiency. This finding suggests that the significant and consistent elevation of these metabolites in urine could be a supplementary biochemical indicator of this specific enzyme deficiency.

Q3: What enzymes are involved in the metabolism of this compound?

A3: Several enzymes are involved in the metabolic pathways of this compound. These include:

  • Dehydrogenase E1 and transketolase domain containing 1 (DHTKD1): This enzyme is part of the this compound dehydrogenase complex (OADHc) and plays a role in the lysine degradation pathway.
  • 2-oxoglutarate dehydrogenase (OGDH): While primarily involved in the citric acid cycle, this enzyme can also utilize this compound as a substrate.
  • Keto-deoxy-D-galactarate (KDG) dehydratase: This enzyme catalyzes the decarboxylation of KDG to produce α-ketoglutaric semialdehyde (α-KGSA) and carbon dioxide, with this compound serving as a substrate analog.

Q4: How is this compound utilized in fermentation processes?

A: this compound can be converted into lysine by Saccharomyces cerevisiae under specific fermentation conditions. This process, conducted in aerated and agitated fermentors, can yield a yeast product containing approximately 16% hot water-extractable lysine. Factors such as aeration, the concentration of this compound added, and the timing of its addition significantly influence both the lysine content and the conversion efficiency.

Q5: What are the analytical methods used to detect and quantify this compound?

A5: Several analytical methods have been employed to detect and measure this compound, particularly in biological samples like urine. These methods include:

  • High-Performance Liquid Chromatography (HPLC) with Pre-Chemical Derivatization and Fluorescence Detection: This technique involves reacting this compound with 1,2-diamino-4,5-methylenebenzene under acidic conditions, creating a fluorescent derivative that can be separated and quantified using HPLC with fluorescence detection. This method offers high sensitivity, making it suitable for analyzing this compound levels in human and animal urine.
  • Gas chromatography-mass spectrometry (GC-MS): This technique is used to identify and quantify various small-molecule organic compounds, including this compound, in complex mixtures.
  • Ultrahigh-performance liquid chromatography connected with quadrupole time-of-flight mass spectrometry (UHPLC-MS): This method offers high sensitivity and resolution for analyzing complex biological samples and identifying differential metabolites, including this compound.

Q6: Can this compound be used as a biomarker?

A6: There is growing evidence suggesting that this compound may serve as a potential biomarker for various conditions.

  • B-group vitamin status: Administration of B-group vitamins in young Japanese women led to a decrease in urinary this compound levels, suggesting a relationship between this metabolite and B-group vitamin status. This finding indicates that this compound could be a useful, functional biomarker for assessing B-group vitamin levels.
  • Radiosensitivity: Urinary metabolomic profiling of Atm-deficient mice, a model for radiosensitivity, revealed significant alterations in this compound levels after exposure to ionizing radiation. This suggests that this compound, along with other metabolites, could be used to identify individuals with heightened radiosensitivity, potentially leading to personalized medical treatment plans.

Q7: How is this compound related to the gut microbiome?

A: Research indicates that dietary fiber influences the composition and metabolic activity of the gut microbiome, particularly in the cecum, leading to alterations in this compound levels. A study on pigs found that high dietary fiber intake resulted in increased concentrations of this compound and other metabolites in the cecum. These findings suggest a complex interplay between dietary fiber, gut microbial composition, and host metabolism, with this compound potentially serving as a mediator or indicator of these interactions.

Q8: How is this compound relevant to the study of PCOS?

A: Research suggests a potential link between this compound and polycystic ovary syndrome (PCOS). In a study involving women undergoing in vitro fertilization-embryo transfer (IVF-ET) due to infertility, metabolomic analysis of follicular fluid revealed that this compound was significantly elevated in patients with PCOS compared to non-PCOS individuals. This difference in metabolite levels suggests that alterations in this compound metabolism might be associated with the pathogenesis of PCOS or could be a consequence of the metabolic disturbances commonly observed in this condition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.